

Dosage and administration of alpha-Methyl-m-tyrosine for research

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Compound of Interest

Compound Name: *alpha*-Methyl-*m*-tyrosine

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Application Notes and Protocols for α -Methyl-p-tyrosine (AMPT)

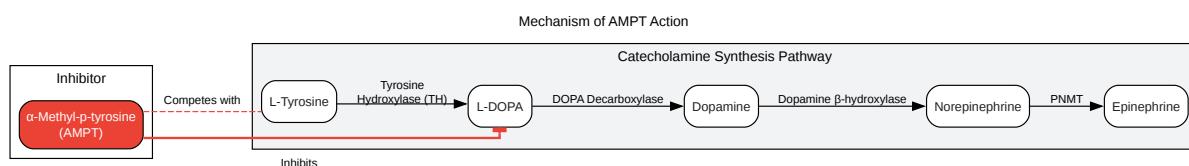
Important Note for Researchers: The following information pertains to α -Methyl-p-tyrosine (AMPT), also known as metyrosine. The user query specified the meta-isomer (α -Methyl-*m*-tyrosine); however, the vast body of scientific literature and established research application focuses exclusively on the para-isomer (AMPT) as the potent and competitive inhibitor of tyrosine hydroxylase for catecholamine depletion studies. Information regarding the specific dosage, administration, and biological activity of α -Methyl-*m*-tyrosine is not readily available, suggesting it is not the standard compound used for this research purpose. This document provides detailed protocols for AMPT, the compound widely used by researchers.

Overview and Mechanism of Action

α -Methyl-p-tyrosine (AMPT) is a synthetic analog of the amino acid L-tyrosine. Its primary mechanism of action is the competitive inhibition of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines.^{[1][2][3]} By competing with tyrosine for the enzyme's active site, AMPT effectively blocks the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor for dopamine, norepinephrine, and epinephrine.^{[2][4]} This inhibition leads to a significant, dose-dependent, and reversible depletion of catecholamine levels in both the central and peripheral nervous systems.^[1]

Signaling Pathway: Catecholamine Biosynthesis Inhibition

The diagram below illustrates the point of intervention of AMPT in the catecholamine synthesis pathway.



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Mechanism of AMPT action on the catecholamine pathway.

Quantitative Data Summary Dosage and Administration in Human Studies

Parameter	Dosage Range	Notes	Citations
Initial Dosage	250 mg, four times daily	Recommended for adults and children 12 years and older.	[5]
Therapeutic Range	1 - 4 g/day (divided doses)	Reduces catecholamine synthesis by 35-80%.	[1][2][5]
Effective Range	600 - 4000 mg/day	Used in pheochromocytoma patients, causing 20-79% reduction in total catecholamines.	[4][6]
Maximum Dosage	4 g/day	Dosages are titrated based on clinical symptoms and catecholamine excretion.	[5]
Administration	Oral	Well-absorbed from the gastrointestinal tract.	[5][6]

Dosage and Administration in Animal (Rodent) Studies

Species	Route	Dosage Range	Observed Effect	Citations
Mouse	Intraperitoneal (i.p.)	3 - 500 mg/kg	Dose-related suppression of splenic NK cell activity. Maximal effect at 300 mg/kg.	[7]
Mouse	Intraperitoneal (i.p.)	250 mg/kg (single dose)	Exacerbated severity and duration of pentylenetetrazol -induced seizures.	[8]
Rat	Intraperitoneal (i.p.)	Low Doses	Increased rates of methamphetamine self-administration.	[9]
Rat	Intraperitoneal (i.p.)	High Doses	Initial increase then elimination of methamphetamine self-administration.	[9]

Pharmacokinetic Properties

Parameter	Value	Notes	Citations
Time to Max Effect	48 - 72 hours	Maximum biochemical effect after oral administration.	[4]
Duration of Action	72 - 96 hours	Catecholamine levels return to baseline 3-4 days after discontinuation.	[1] [4]
Absorption	Oral	Well-absorbed from the GI tract.	[5]
Metabolism	Minimal	Small amounts of metabolites (α -methyldopa, α -methyldopamine) are formed.	[4]
Excretion	Renal	45-88% of the drug is recovered unchanged in the urine.	[4]

Experimental Protocols

Protocol for Catecholamine Depletion in Rodents

Objective: To achieve significant depletion of central and peripheral catecholamine levels for neurochemical or behavioral studies.

Materials:

- α -Methyl-p-tyrosine (AMPT) powder
- Sterile saline solution (0.9% NaCl)
- Warming plate or water bath
- Vortex mixer

- Syringes and appropriate gauge needles for intraperitoneal (i.p.) injection
- Experimental animals (e.g., Male Wistar rats or C57BL/6 mice)
- Scale for weighing animals and compound

Procedure:

- Animal Acclimation: House animals in a controlled environment (e.g., 21-22°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment to minimize stress-related variables.
- Drug Preparation:
 - Calculate the total amount of AMPT required based on the number of animals and the target dose (e.g., 250 mg/kg).
 - AMPT has low solubility in water. To prepare the solution, suspend the weighed AMPT powder in sterile saline.
 - Gentle warming (e.g., on a 37°C warming plate) and vortexing may be required to aid dissolution and create a uniform suspension. Prepare fresh on the day of the experiment.
 - Note: For some applications, the methyl ester hydrochloride salt of AMPT may be used, which has higher solubility.
- Administration:
 - Weigh each animal immediately before injection to ensure accurate dosing.
 - Administer the AMPT solution/suspension via intraperitoneal (i.p.) injection.
 - Control Group: Administer an equivalent volume of the vehicle (sterile saline) to a control group of animals using the same injection schedule and route.
- Post-Injection Monitoring:

- Observe animals for potential adverse effects, which can include sedation, ptosis (drooping eyelids), and reduced motor activity. These are expected pharmacological effects of catecholamine depletion.
- Ensure animals have easy access to food and water, as high doses may cause sedation that interferes with normal intake.

- Timing of Experiments:
 - The maximal depletion of catecholamines typically occurs between 2 and 8 hours post-injection, depending on the dose. Behavioral or neurochemical assessments should be timed accordingly. For instance, a study in mice showed maximal splenic norepinephrine depletion 3 hours after a 300 mg/kg i.p. dose.[7]
- Validation of Depletion (Optional but Recommended):
 - To confirm the efficacy of the treatment, a subset of animals can be euthanized at the time of maximal effect.
 - Brain regions (e.g., striatum, prefrontal cortex) and peripheral tissues (e.g., spleen, heart) can be dissected.
 - Catecholamine levels (dopamine, norepinephrine) and their metabolites (DOPAC, HVA) can be quantified using techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

General Administration Notes for Human Studies

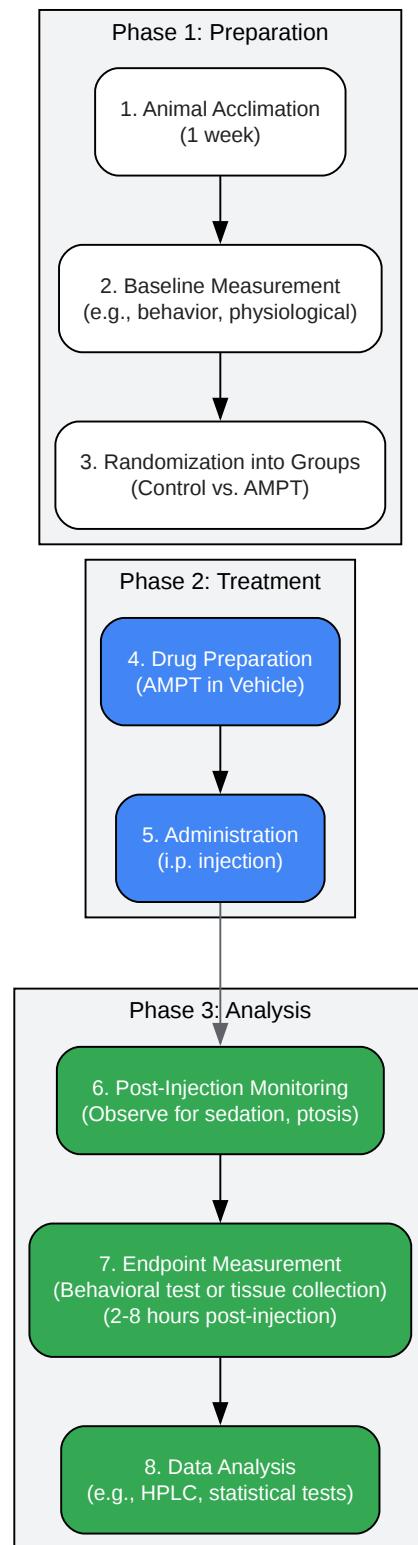
- Hydration: To minimize the risk of crystalluria (the formation of drug crystals in the urine), which has been observed in animal studies and a few patients, subjects should be instructed to maintain a high fluid intake. A daily urine volume of 2,000 mL or more is recommended, especially for doses exceeding 2 g/day .[5]
- Titration: The dose should be titrated by monitoring clinical symptoms and/or by measuring the urinary excretion of catecholamines and their metabolites (e.g., metanephrines, vanillylmandelic acid). The goal is often a 50% or greater reduction in these metabolites.[5]

- Withdrawal: Upon discontinuation of AMPT, catecholamine synthesis and blood pressure typically return to pre-treatment levels within 2 to 4 days.[4][5]

Experimental Workflow Visualization

The diagram below outlines a typical workflow for an in vivo study using AMPT to investigate the role of catecholamines.

General Workflow for In Vivo AMPT Studies

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Typical experimental workflow for an in vivo AMPT study.

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